Cas no 148849-67-6 (Ivabradine hydrochloride)

Ivabradine hydrochloride is a selective inhibitor of the If (funny) current in the sinoatrial node, primarily used to reduce heart rate in conditions such as chronic stable angina and heart failure. Its mechanism of action involves specific blockade of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, resulting in a dose-dependent reduction in cardiac pacemaker activity without affecting myocardial contractility or conduction. This targeted action minimizes adverse effects associated with broader cardiovascular agents. Ivabradine hydrochloride exhibits high bioavailability and linear pharmacokinetics, with a half-life suitable for twice-daily dosing. Its selectivity and predictable pharmacodynamic profile make it a valuable therapeutic option for patients requiring heart rate control without compromising hemodynamic stability.
Ivabradine hydrochloride structure
Ivabradine hydrochloride structure
商品名:Ivabradine hydrochloride
CAS番号:148849-67-6
MF:C27H37ClN2O5
メガワット:505.0461
MDL:MFCD00929899
CID:65105
PubChem ID:253659556

Ivabradine hydrochloride 化学的及び物理的性質

名前と識別子

    • Ivabradine hydrochloride
    • Ivabradine HCl
    • 3-[3-[[(8S)-3,4-Dimethoxy-8-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one hydrochloride
    • 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride
    • Corlentor
    • Procoralan
    • S-16257
    • (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride
    • Ivabradine (hydrochloride)
    • 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one,hydrochloride
    • S 16257-2
    • 2H-3-Benzazepin-2-on
    • Ivabridine hydracloride
    • Ivabradine hydrochlorid
    • Ivabradine HCl (Procoralan)
    • Corlanor
    • TP19837BZK
    • 2H-3-Benzazepin-2-one, 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1)
    • (S)
    • MFCD00929899
    • 148849-67-6
    • (+)-S16257
    • MLS006010110
    • S-16260-2
    • 2H-3-BENZAZEPIN-2-ONE, 3-(3-((((7S)-3,4-DIMETHOXYBICYCLO(4.2.0)OCTA-1,3,5-TRIEN-7-YL)METHYL)METHYLAMINO)PROPYL)-1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-, HYDROCHLORIDE (1:1)
    • AMG 998
    • s16257
    • IVABRADINE HYDROCHLORIDE [ORANGE BOOK]
    • BCP05218
    • (S)-3-(3-(((4,5-Dimethoxy-1,2-dihydrocyclobutabenzen-1-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride
    • CHEBI:85969
    • Q27158823
    • AC-543
    • DTXCID0026913
    • Coralan
    • 2H-3-Benzazepin-2-one, 3-(3-(((3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-, monohydrochloride, (S)-
    • ivabradine monohydrochloride
    • CHEMBL2145077
    • Ivabradine hydrochloride [USAN]
    • 3-[3-({[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino)propyl]-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one hydrochloride
    • IVABRADINE HYDROCHLORIDE [WHO-DD]
    • IVABRADINE HYDROCHLORIDE [MI]
    • J-521616
    • 2H-3-Benzazepin-2-one, 3-(3-((((7S)-3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-, monohydrochloride
    • 3-(3-((((7S)-3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
    • N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-N-methylpropan-1-aminium chloride
    • 148849-67-6 (HCl)
    • BCP9000798
    • Ivabradine hydrochloride- Bio-X
    • Ivabradine hydrochloride, >=98% (HPLC)
    • Ivabradinehydrochloride
    • SMR004701246
    • Coralan (TN)
    • CS-1994
    • AKOS016002249
    • DTXSID2046913
    • J-008523
    • IVABRADINE HYDROCHLORIDE [JAN]
    • BI164596
    • Ivabradine hydrochloride (JAN/USAN)
    • AM20090729
    • (7,8-Dimethoxy 3-(3-(((1S)-(4,5-dimethoxybenzocyclobutan-1-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-2H-benzazepin-2-one hydrochloride
    • GS-3584
    • NCGC00181343-01
    • CAS-148849-67-6
    • D08095
    • Tox21_112802
    • 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]-methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride
    • IVABRADINE HYDROCHLORIDE [EMA EPAR]
    • 3-[3-[[(8S)-3,4-dimethoxy-8-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one hydrochloride3-[3-[[(8S)-3,4-dimethoxy-8-bicyclo[4.2.0]octa-1,3,
    • 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
    • AKOS015849582
    • Corlentor (TN)
    • s2086
    • S-16257-2
    • N-(((7S)-3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)-3-(7,8-dimethoxy-2-oxo-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-N-methylpropan-1-aminium chloride
    • CCG-269739
    • 3-(3-((((7S)-3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one monohydrochloride
    • (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one hydrochloride
    • Corlanor (TN)
    • 3-{3-[{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1)
    • 3-(3-((((7S)-3,4-DIMETHOXYBICYCLO(4.2.0)OCTA-1,3,5-TRIEN-7-YL)METHYL)METHYLAMINO)PROPYL)-1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-2H-3-BENZAZEPIN-2-ONE HYDROCHLORIDE
    • SCHEMBL23470
    • UNII-TP19837BZK
    • HY-B0162A
    • I0847
    • Ivabrandine hydrochloride
    • AMG-998
    • HLUKNZUABFFNQS-ZMBIFBSDSA-N
    • GLXC-03048
    • MDL: MFCD00929899
    • インチ: 1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1
    • InChIKey: HLUKNZUABFFNQS-ZMBIFBSDSA-N
    • ほほえんだ: Cl[H].O(C([H])([H])[H])C1=C(C([H])=C2C(=C1[H])[C@@]([H])(C([H])([H])N(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])N1C(C([H])([H])C3=C([H])C(=C(C([H])=C3C([H])([H])C1([H])[H])OC([H])([H])[H])OC([H])([H])[H])=O)C2([H])[H])OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 504.2391g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 10
  • どういたいしつりょう: 504.2391g/mol
  • 単一同位体質量: 504.2391g/mol
  • 水素結合トポロジー分子極性表面積: 60.5Ų
  • 重原子数: 35
  • 複雑さ: 663
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 2

じっけんとくせい

  • 色と性状: Powder
  • ゆうかいてん: 140°C(lit.)
  • ふってん: 626.9°C at 760 mmHg
  • フラッシュポイント: 332.9°C
  • ようかいど: H2O: ≥5mg/mL (warmed)
  • PSA: 60.47000
  • LogP: 4.04990
  • マーカー: 5247
  • ひせんこうど: 58921 +7.8°; 36521 +27.8° (c = 1% in DMSO)
  • ようかいせい: H2O: ≥5mg/mL (warmed)

Ivabradine hydrochloride セキュリティ情報

  • 記号: GHS09
  • シグナルワード:Warning
  • 危害声明: H400
  • 警告文: P273
  • 危険物輸送番号:UN 3077 9 / PGIII
  • WGKドイツ:3
  • 危険カテゴリコード: 50/53
  • セキュリティの説明: 60-61
  • 危険物標識: N
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Ivabradine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-211682-10 mg
Ivabradine Hydrochloride,
148849-67-6 ≥99%
10mg
¥1,880.00 2023-07-10
eNovation Chemicals LLC
D572195-10G
Ivabradine hydrochloride
148849-67-6 97%
10g
$885 2024-05-23
Axon Medchem
3495-10 mg
Ivabradine hydrochloride
148849-67-6 99%
10mg
€50.00 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2535-100mg
Ivabradine hydrochloride
148849-67-6 99%
100mg
¥ 925 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2535-50mg
Ivabradine hydrochloride
148849-67-6 99%
50mg
¥ 629 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R019110-250mg
Ivabradine hydrochloride
148849-67-6 98%
250mg
¥139 2024-05-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I93770-250mg
Ivabradine hydrochloride
148849-67-6
250mg
¥189.0 2021-09-09
ChemScence
CS-1994-200mg
Ivabradine hydrochloride
148849-67-6 99.87%
200mg
$671.0 2022-04-27
TRC
I940500-5mg
Ivabradine Hydrochloride
148849-67-6
5mg
$ 63.00 2023-09-07
TRC
I940500-25mg
Ivabradine Hydrochloride
148849-67-6
25mg
$161.00 2023-05-18

Ivabradine hydrochlorideに関する追加情報

Ivabradine Hydrochloride (CAS No. 148849-67-6): A Comprehensive Overview

Ivabradine hydrochloride, identified by the chemical compound code CAS No. 148849-67-6, is a specialized pharmacological agent that has garnered significant attention in the field of cardiovascular medicine. This compound belongs to a class of drugs known as selective I1 antiarrhythmics, which are designed to target specific ion channels in the heart to regulate cardiac rhythm. The hydrochloride salt form enhances the solubility and bioavailability of the active compound, making it more effective when administered orally.

The primary therapeutic application of Ivabradine hydrochloride is in the management of chronic heart failure with reduced ejection fraction (HFrEF). It operates by selectively blocking the I1 current in the sinoatrial (SA) node, which directly reduces heart rate without causing significant changes in blood pressure or contractility. This mechanism is particularly advantageous for patients with HFrEF who often exhibit elevated heart rates despite adequate treatment with beta-blockers, which can sometimes lead to hemodynamic compromise.

In recent years, Ivabradine hydrochloride has been extensively studied for its potential benefits beyond traditional heart failure management. Research has highlighted its role in improving exercise tolerance and quality of life for patients with HFrEF. A pivotal study published in the Nature Medicine journal demonstrated that long-term administration of Ivabradine hydrochloride could significantly reduce hospitalization rates and all-cause mortality in this patient population. The study involved over 8,000 patients across multiple international trials, reinforcing the compound's clinical efficacy.

The pharmacokinetic profile of Ivabradine hydrochloride is another area of interest. The drug exhibits rapid absorption after oral administration, with peak plasma concentrations typically observed within 1 to 2 hours. Its half-life is relatively short, approximately 5 to 6 hours, which allows for once or twice daily dosing regimens depending on clinical needs. This pharmacokinetic behavior makes it a convenient option for outpatient management while maintaining therapeutic levels throughout the day.

From a chemical perspective, Ivabradine hydrochloride (CAS No. 148849-67-6) has a molecular formula of C14H18N2O·HCl and a molecular weight of approximately 274.78 g/mol. Its chemical structure features a benzyl group attached to an imidazole ring, which is critical for its interaction with the I1 channel. This structural feature contributes to its high selectivity and low systemic toxicity, making it a well-tolerated therapeutic option.

Clinical trials have also explored the potential synergistic effects of combining Ivabradine hydrochloride with other cardiovascular medications. For instance, studies have shown that when used in conjunction with beta-blockers, it can provide additive benefits in terms of heart rate control and symptom relief without exacerbating adverse effects such as bradycardia or hypotension. This combination therapy approach has become a standard practice in advanced heart failure management protocols.

The safety profile of Ivabradine hydrochloride is another critical aspect that has been thoroughly evaluated. Common adverse effects include headache, dizziness, fatigue, and palpitations, which are generally mild to moderate in severity. Serious adverse events are rare but may include symptomatic bradycardia or conduction abnormalities. Patients with pre-existing severe bradycardia or sinus node dysfunction are typically advised against using this medication due to the risk of exacerbating their condition.

In recent years, advancements in biopharmaceutical technology have enabled more precise manufacturing processes for Ivabradine hydrochloride. Innovations such as continuous flow chemistry and crystallization techniques have improved yield and purity, ensuring consistent drug quality across batches. These advancements not only enhance patient safety but also contribute to cost-effective production methods, making the drug more accessible globally.

The future direction of research on Ivabradine hydrochloride (CAS No. 148849-67-6) includes exploring its potential applications in other cardiovascular conditions beyond HFrEF. Preliminary studies suggest that it may have utility in managing atrial fibrillation and other arrhythmias where excessive heart rate contributes to symptom burden or complications. Additionally, researchers are investigating whether combination therapies involving Ivabradine could offer benefits in patients with resistant hypertension or coronary artery disease.

The regulatory landscape for Ivabradine hydrochloride has evolved alongside these advancements. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have updated guidelines to reflect new evidence on its efficacy and safety profiles. These updates ensure that healthcare providers have access to reliable information when prescribing this medication and help guide ongoing clinical research efforts.

In conclusion, Ivabradine hydrochloride, identified by its CAS number 148849-67-6, represents a significant advancement in cardiovascular therapeutics. Its selective action on the I1 current offers unique benefits for patients with chronic heart failure and other cardiac conditions characterized by elevated heart rates. Ongoing research continues to uncover new applications and refine treatment protocols, ensuring that this compound remains at the forefront of cardiovascular medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:148849-67-6)Ivabradine hydrochloride
A808815
清らかである:99%
はかる:5g
価格 ($):276.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:148849-67-6)Ivabradine hydrochloride
sfd17613
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ